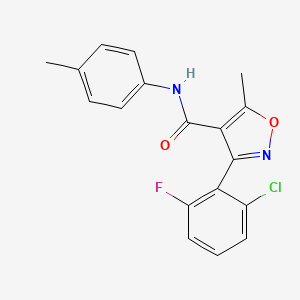

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Description

The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted at position 3 with a 2-chloro-6-fluorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety linked to a 4-methylphenyl group. Its molecular formula is approximately C₁₉H₁₆ClFN₂O₃ (molar mass ~374.80 g/mol), derived by replacing the chloride in the precursor 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride () with 4-methylaniline.

Propriétés

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-10-6-8-12(9-7-10)21-18(23)15-11(2)24-22-17(15)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLLYSWXTFQZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide , also referred to by its CAS number 153949-56-5 , is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C18H14ClFN2O2

- Molecular Weight : 344.76 g/mol

- Structure : The compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological activity.

The biological activity of this compound can be attributed to its ability to inhibit specific cellular pathways involved in cancer proliferation. Preliminary studies suggest that it may act as a kinase inhibitor, affecting signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these investigations:

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide resulted in significant apoptosis in MCF-7 cells. Flow cytometry analyses indicated increased levels of cleaved caspase-3 and p53 expression, suggesting a mechanism involving the activation of apoptotic pathways .

- A549 Cell Line Evaluation : In another investigation focusing on lung cancer cells (A549), the compound exhibited an IC50 value of 12.5 µM, indicating potent antiproliferative effects. The study highlighted that the compound disrupts the cell cycle, leading to increased cell death .

- U-937 Leukemia Cells : The compound was also tested against U-937 cells, where it showed an IC50 value of 10.0 µM. The results suggested that it induces cell cycle arrest at the G1 phase and promotes apoptosis through intrinsic pathways .

Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- A study published in Journal of Medicinal Chemistry reported on the design and synthesis of various oxazole derivatives, including this compound, emphasizing their potential as anticancer agents due to their ability to inhibit tumor growth in vitro .

- Another comprehensive review discussed the broader implications of oxazole derivatives in drug discovery, noting their varied biological activities against multiple cancer types .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer properties of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- In Vitro Studies : The compound was evaluated using the National Cancer Institute's (NCI) protocols across a panel of approximately sixty cancer cell lines. It exhibited notable growth inhibition rates, indicating its potential as an anticancer agent .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, a critical mechanism for anticancer drugs. The specific pathways involved are still under investigation but may include the activation of caspases and modulation of apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its molecular structure, which allows for interactions with biological targets. Modifications to the oxazole ring and the substitution patterns on the aromatic rings can significantly influence its potency and selectivity against different cancer types.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Human Tumor Cells : A study reported that the compound displayed a high level of antimitotic activity against tested human tumor cells with mean GI50 values indicating potent growth inhibition .

- Comparative Analysis : In comparative studies with other oxazole derivatives, this compound showed superior activity against specific cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), suggesting its potential as a lead compound for further development .

Pharmacokinetics and Drug-Like Properties

The drug-like properties of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide have been assessed using various computational models:

- ADME Properties : The compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good solubility and permeability characteristics, which are essential for oral bioavailability .

| Property | Value |

|---|---|

| LogP | 5.56 |

| Polar Surface Area | 52 Å |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in the substituents on the carboxamide nitrogen or phenyl ring. A summary is provided below:

*Estimated based on analog data ().

Key Observations:

- Electron-Withdrawing vs.

- Amide Substituent Effects :

- The 4-methylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability.

- The 3,4-dimethoxyphenylmethyl substituent () increases polarity (higher molar mass, density) and pKa (~13.08), suggesting improved solubility but reduced metabolic stability compared to the target compound .

- The 3-pyridinyl group () introduces hydrogen-bonding capability, which may enhance target affinity but reduce oral bioavailability due to higher polarity .

Crystallographic Insights ():

The crystal structure of 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide bound to isoprenyl transferase (2.2 Å resolution) reveals that the 4-(propan-2-yl)phenyl group engages in hydrophobic interactions within the enzyme’s active site.

Role of Halogen Substituents:

- The 6-fluoro substituent in the target compound may enhance metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs (e.g., ’s 2-chlorophenyl derivative) .

- Chlorine at position 2 of the phenyl ring contributes to electron density modulation, affecting ligand-receptor dipole interactions .

Q & A

What are the established synthetic routes for 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves a multi-step approach:

Oxazole ring formation : Condensation of a substituted β-keto ester with hydroxylamine hydrochloride under acidic conditions to form the oxazole core .

Carboxamide coupling : Reaction of the oxazole-4-carboxylic acid intermediate with 4-methylaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. Triethylamine is often added to maintain basicity .

Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Key Variables : Reaction temperature (0–25°C for coupling), stoichiometry (1:1.2 molar ratio of acid to amine), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

How can structural characterization of this compound be optimized using spectroscopic and computational methods?

Level: Basic

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₉H₁₅ClFNO₂: 370.0754) .

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical IR spectra and optimize geometry .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Level: Basic

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure and DMSO controls .

- Solubility Assessment : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

How can structure-activity relationship (SAR) studies be designed to improve antiviral potency?

Level: Advanced

Methodological Answer:

- Substituent Variation : Synthesize analogs with:

- Halogen replacements (e.g., Br at 2-chloro position) to assess electronic effects.

- Methyl group removal/modification (e.g., CF₃ at 5-methyl) to study steric hindrance .

- Biological Testing : Compare EC₅₀ values in viral replication assays (e.g., HIV-1 RT inhibition).

- Computational Modeling : Docking studies (AutoDock Vina) into viral protease active sites (e.g., SARS-CoV-2 Mpro) to identify key interactions .

How to resolve contradictions in reported biological data across studies?

Level: Advanced

Methodological Answer:

- Reproducibility Checks :

- Validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Standardize compound purity (>95% by HPLC) and storage (-20°C under argon) .

- Meta-Analysis : Use platforms like PubChem BioActivity Data to compare IC₅₀ ranges and identify outliers .

- Mechanistic Studies : Probe off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

What strategies enhance solubility and bioavailability for in vivo studies?

Level: Advanced

Methodological Answer:

- Co-Solvent Systems : Use PEG-400/water (30:70 v/v) or cyclodextrin complexes .

- Prodrug Design : Introduce phosphate esters at the carboxamide group for hydrolytic activation in plasma .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation .

How to develop a validated HPLC method for purity analysis?

Level: Advanced

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 40–80% B over 20 min.

- Detection : UV at 254 nm; retention time ~12.5 min .

- Validation Parameters :

- Linearity (R² > 0.999 over 0.1–100 µg/mL).

- LOD/LOQ (0.05 µg/mL and 0.15 µg/mL, respectively) .

What in vitro models assess metabolic stability?

Level: Advanced

Methodological Answer:

- Liver Microsomes : Incubate with NADPH (1 mM) at 37°C; quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t₁/₂ .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., Vivid® assays) .

- Plasma Stability : Incubate in human plasma (37°C, 24 hr) with EDTA to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.